4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
This compound (CAS: 1021254-32-9; molecular formula: C₁₄H₂₀FN₇O₂S; molecular weight: 369.42) features a benzamide core linked to a 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethyl group and a dimethylsulfamoyl moiety. The dimethylsulfamoyl group contributes to solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3S/c1-23(2)28(26,27)15-8-6-12(7-9-15)17(25)19-11-16-20-21-22-24(16)14-5-3-4-13(18)10-14/h3-10H,11H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKJLGCFKVTYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide under acidic conditions to form 1-(3-fluorophenyl)-1H-1,2,3,4-tetrazole.
Attachment of the Benzamide Core: The tetrazole derivative can then be coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.
Introduction of the Dimethylsulfamoyl Group: Finally, the dimethylsulfamoyl group can be introduced via sulfonylation using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly due to the presence of the tetrazole ring, which is a common pharmacophore in drug design.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tetrazole-Benzamide Derivatives
describes compounds 6h , 6i , and 6j , which share structural motifs with the target compound:
- 6h : Contains a cyclohexyl-tetrazole group and hydroxybenzamide. Its higher melting point (117°C vs. 98–108°C for others) suggests increased crystallinity due to the cyclohexyl group’s rigidity .
- 6i: Features a benzyl-tetrazole substituent.
- 6j : Includes a 3,5-dimethylbenzamide group. The methyl substituents may sterically hinder interactions with flat binding pockets, unlike the target compound’s unsubstituted benzamide .
Table 1: Key Structural Differences
| Compound | Tetrazole Substituent | Benzamide Substituent | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3-Fluorophenyl | Dimethylsulfamoyl | N/A |
| 6h | Cyclohexyl | Hydroxy | 117 |
| 6i | Benzyl | Hydroxy | 108 |
| 6j | Benzyl | 3,5-Dimethyl | 98 |
Triazole and Sulfonamide Analogs
highlights compounds 7–9, which replace the tetrazole with a 1,2,4-triazole-thione core. These compounds exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra (C=S stretch at ~1250 cm⁻¹; absence of S-H bands).
lists etobenzanid and sulfentrazone , which share sulfonamide/benzamide groups but lack tetrazole rings. For example, sulfentrazone’s difluoromethyl-triazole group may confer herbicidal activity via radical generation, whereas the target compound’s fluorophenyl-tetrazole motif could target enzymes like histone deacetylases (HDACs) .
Pharmaceutical Tetrazole Derivatives
notes olmesartan medoxomil and valsartan, angiotensin II receptor blockers (ARBs) with tetrazole rings. These drugs utilize the tetrazole’s acidity (pKa ~4–5) for ionic interactions with receptor residues. The target compound’s 3-fluorophenyl group may mimic olmesartan’s biphenyl system but lacks the carboxylate group critical for ARB activity .
Biological Activity
4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic compound that combines a dimethylsulfamoyl group with a tetrazole ring and a fluorophenyl moiety. Its unique structure suggests potential biological activities relevant to medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{18}F N_{5}O_{2}S, with a molecular weight of approximately 404.42 g/mol. The compound features:
- Dimethylsulfamoyl group : Enhances solubility and biological activity.
- Tetrazole ring : Known for mimicking carboxylic acids, which may facilitate binding to biological targets.
- Fluorophenyl moiety : Potentially increases lipophilicity and receptor affinity.
Antidiabetic Effects
Research indicates that compounds with similar tetrazole structures can exhibit significant antidiabetic effects. For instance, related tetrazole derivatives have been shown to lower fasting blood glucose levels in animal models of diet-induced obesity. In one study, an analog demonstrated a reduction in glucose levels at doses of 30 mg/kg in streptozotocin-treated mice .
Analgesic and Anti-inflammatory Properties
The incorporation of the tetrazole ring in this compound suggests potential analgesic and anti-inflammatory activities. Tetrazoles are known to interact with pain pathways by mimicking endogenous compounds that modulate pain perception. This mechanism may enhance the compound's ability to alleviate pain and inflammation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrazole ring and the dimethylsulfamoyl group significantly influence biological activity. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| Compound A | Hydroxyl group at 4-position | High activity (IC50 = 18.4 µM) |
| Compound B | Methyl group at 6-position | Loss of activity |
| Compound C | Propyl group at nitrogen | Moderate activity (IC50 = 46 µM) |
These findings suggest that specific substitutions can either enhance or diminish the biological efficacy of the compounds .
Case Study 1: Antidiabetic Activity
In a pharmacodynamic assay involving diet-induced obesity mice, a related tetrazole compound was administered orally. The results showed a significant decrease in fasting blood glucose levels after single doses of 3 mg/kg and 10 mg/kg. This highlights the potential for this compound to act as a therapeutic agent for managing diabetes .
Case Study 2: Analgesic Effects
A study investigating the analgesic properties of tetrazole derivatives found that certain compounds exhibited significant pain relief in animal models. The mechanism was attributed to their ability to inhibit specific receptors involved in pain signaling pathways. This suggests that our compound may similarly affect these pathways due to its structural components.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step protocols, including condensation of the tetrazole moiety with the benzamide core. Reaction conditions such as temperature (60–80°C), solvent choice (DMF or acetonitrile), and inert atmospheres are critical to minimize side reactions. Catalysts like triethylamine may enhance coupling efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which structural features contribute to its potential as a biochemical probe?
The dimethylsulfamoyl group enhances solubility and membrane permeability, while the tetrazole ring provides hydrogen-bonding capacity for target engagement. The 3-fluorophenyl moiety may confer selectivity toward fluorophilic binding pockets in enzymes or receptors. These features are validated via comparative SAR studies with analogs lacking specific substituents .
Q. What in vitro assays are recommended for initial biological activity screening?
Standard assays include:
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values against kinases or proteases.
- Antimicrobial activity : Broth microdilution to determine MIC values against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ and selectivity indices .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol for scalability while maintaining purity?
Scalability requires transitioning from batch to flow chemistry for exothermic steps (e.g., tetrazole formation). Process analytical technology (PAT) monitors intermediate purity in real time. Solvent recycling (e.g., acetonitrile recovery) and catalyst immobilization (e.g., polymer-supported bases) reduce costs and waste. Yield improvements (>80%) are achievable via Design of Experiments (DoE) to optimize temperature and stoichiometry .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies between enzymatic and cellular assays often arise from off-target effects or metabolic instability. Solutions include:
- Metabolic profiling : LC-MS/MS to identify degradation products.
- Proteome-wide profiling : Chemoproteomics to map off-target interactions.
- Orthogonal assays : Surface plasmon resonance (SPR) validates direct target binding, excluding false positives .
Q. Which computational methods predict the compound’s interactions with biological targets?
- Docking studies : AutoDock Vina or Glide for binding pose prediction, validated by molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability.
- DFT calculations : Gaussian09/M06-2X/6-31G(d) models electronic properties influencing reactivity.
- QSAR models : Machine learning (Random Forest, SVM) correlates substituents with activity cliffs .
Q. How do modifications to the tetrazole and benzamide moieties affect pharmacological properties?
- Tetrazole substitution : Replacing fluorine with electron-withdrawing groups (e.g., -CF₃) improves metabolic stability but may reduce solubility.
- Benzamide derivatization : Introducing methylsulfonyl groups enhances kinase inhibition (e.g., pIC₅₀ increases from 6.2 to 7.8).
- Linker optimization : Ethylene glycol spacers between moieties reduce steric hindrance in bulky binding sites .
Experimental Design & Data Analysis
Q. How should dose-response studies be structured to evaluate therapeutic potential?
Use a randomized block design with triplicate measurements across logarithmic concentration ranges (1 nM–100 µM). Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls. Nonlinear regression (GraphPad Prism) fits dose-response curves, reporting Hill slopes to assess cooperativity .
Q. What analytical techniques validate compound stability under physiological conditions?
- HPLC-UV/HRMS : Monitors degradation in simulated gastric fluid (pH 2) and plasma (37°C, 24 hr).
- NMR stability studies : ¹H-NMR tracks structural integrity in D₂O/PBS.
- Forced degradation : Exposure to heat/light identifies susceptible functional groups (e.g., sulfamoyl hydrolysis) .
Q. How are off-target effects systematically evaluated in lead optimization?
- Panel screening : Broad profiling against 100+ targets (Eurofins CEREP panel).
- Cryo-EM : Resolves binding modes in complex with non-target proteins.
- Transcriptomics : RNA-seq identifies pathway-level perturbations in treated cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
